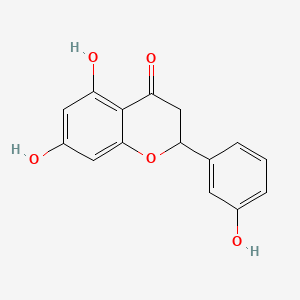
5,7,3'-Trihydroxyflavanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,7,3’-Trihydroxyflavanone is a flavonoid derivative known for its significant biological activities. It is a type of flavanone, a subclass of flavonoids, which are polyphenolic compounds found in various plants. This compound is characterized by the presence of three hydroxyl groups at positions 5, 7, and 3’ on the flavanone structure. It exhibits various biological activities, including antioxidant and apoptotic effects .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,7,3’-Trihydroxyflavanone can be achieved through several methods. One common approach involves the Claisen-Schmidt condensation reaction, followed by cyclization and hydroxylation steps. For instance, starting from appropriate benzaldehyde and acetophenone derivatives, the intermediate chalcone can be formed, which is then cyclized to form the flavanone structure. Subsequent hydroxylation at specific positions yields 5,7,3’-Trihydroxyflavanone .
Industrial Production Methods
Industrial production of flavanones, including 5,7,3’-Trihydroxyflavanone, often involves large-scale extraction from plant sources. For example, citrus fruits are a rich source of flavanones, and extraction methods such as solvent extraction, crystallization, and chromatography are employed to isolate and purify the compound .
化学反応の分析
Types of Reactions
5,7,3’-Trihydroxyflavanone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into dihydroflavanones.
Substitution: Hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride is often used as a reducing agent.
Substitution: Reagents like acetic anhydride can be used for acetylation of hydroxyl groups.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of 5,7,3’-Trihydroxyflavanone, each with distinct biological activities .
科学的研究の応用
5,7,3’-Trihydroxyflavanone has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying the chemical behavior of flavonoids.
Biology: It exhibits significant antioxidant activity, making it useful in studies related to oxidative stress and cellular protection.
Industry: It is used in the development of natural antioxidants for food and cosmetic products.
作用機序
The mechanism of action of 5,7,3’-Trihydroxyflavanone involves several molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress by donating hydrogen atoms from its hydroxyl groups.
Apoptotic Activity: It induces apoptosis in cancer cells by increasing the expression of pro-apoptotic proteins like Bax.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes.
類似化合物との比較
Similar Compounds
Naringenin (5,7,4’-Trihydroxyflavanone): Similar structure but with a hydroxyl group at the 4’ position instead of 3’.
Hesperetin (5,7,3’-Trihydroxy-4’-methoxyflavanone): Similar structure with an additional methoxy group at the 4’ position.
Uniqueness
5,7,3’-Trihydroxyflavanone is unique due to its specific hydroxylation pattern, which imparts distinct biological activities compared to other flavanones. Its combination of antioxidant, apoptotic, and anti-inflammatory properties makes it a valuable compound for various research and industrial applications .
生物活性
5,7,3'-Trihydroxyflavanone is a flavonoid compound recognized for its diverse biological activities, particularly its antioxidant, apoptotic, and anti-inflammatory properties. This article will explore the biological activity of this compound through various studies and findings, including data tables and case studies.
Overview of this compound
This compound is a flavanone derivative characterized by three hydroxyl groups located at positions 5, 7, and 3' on its flavonoid structure. This unique hydroxylation pattern contributes to its significant biological activities.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Antioxidant Activity
This compound exhibits potent antioxidant properties. It scavenges free radicals and reduces oxidative stress by donating hydrogen atoms from its hydroxyl groups. This activity is crucial in protecting cells from oxidative damage associated with various diseases.
Mechanism of Action:
- Scavenging of free radicals
- Reduction of lipid peroxidation
- Enhancement of endogenous antioxidant enzyme activity
Apoptotic Activity
This compound has shown promising results in inducing apoptosis in cancer cells. Research indicates that it increases the expression of pro-apoptotic proteins such as Bax, leading to the activation of the mitochondrial pathway of apoptosis.
Case Study: MCF-7 Breast Cancer Cells
A study demonstrated that treatment with this compound resulted in the release of cytochrome c in MCF-7 cells, indicating the initiation of the apoptotic cascade. The study highlighted that cytochrome c levels increased significantly upon treatment with this flavonoid, suggesting its role in triggering apoptosis through mitochondrial pathways .
Comparative Analysis with Similar Compounds
| Compound | Structure Characteristics | Biological Activity |
|---|---|---|
| This compound | Three hydroxyl groups at positions 5, 7, and 3' | Antioxidant; Apoptotic |
| Naringenin | Hydroxyl group at position 4' | Antioxidant; Anti-inflammatory |
| Hesperetin | Methoxy group at position 4' | Antioxidant; Anticancer |
Research Findings
- Antioxidant Effects : In vitro studies have shown that this compound effectively reduces oxidative stress markers in various cell lines .
- Apoptosis Induction : The compound has been observed to significantly increase Bax expression in cancer cells, facilitating apoptosis .
- Anti-inflammatory Properties : Research indicates that it inhibits pro-inflammatory cytokines and enzymes, contributing to its potential therapeutic applications in inflammatory diseases .
The biological activities of this compound can be attributed to several mechanisms:
- Antioxidant Mechanism : The compound donates electrons to free radicals (e.g., superoxide anions), neutralizing them and preventing cellular damage.
- Apoptotic Mechanism : By upregulating Bax and promoting cytochrome c release from mitochondria, it activates caspases involved in the apoptotic process.
- Anti-inflammatory Mechanism : It reduces the production of inflammatory mediators by inhibiting signaling pathways such as NF-kB.
特性
CAS番号 |
104732-07-2 |
|---|---|
分子式 |
C15H12O5 |
分子量 |
272.25 g/mol |
IUPAC名 |
5,7-dihydroxy-2-(3-hydroxyphenyl)-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C15H12O5/c16-9-3-1-2-8(4-9)13-7-12(19)15-11(18)5-10(17)6-14(15)20-13/h1-6,13,16-18H,7H2 |
InChIキー |
NJWJQMLMBXIOJW-UHFFFAOYSA-N |
正規SMILES |
C1C(OC2=CC(=CC(=C2C1=O)O)O)C3=CC(=CC=C3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















